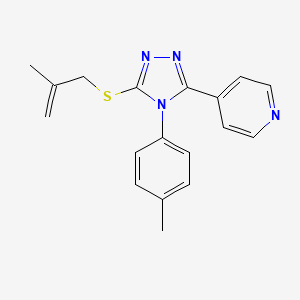![molecular formula C30H32N4O6S4 B12029900 N-(4-ethoxyphenyl)-4-[(5E)-5-(3-{4-[(4-ethoxyphenyl)amino]-4-oxobutyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12029900.png)
N-(4-ethoxyphenyl)-4-[(5E)-5-(3-{4-[(4-ethoxyphenyl)amino]-4-oxobutyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-4-[(5E)-5-(3-{4-[(4-ethoxyphenyl)amino]-4-oxobutyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide, also known by its chemical formula C24H25N5O5S3, is a complex organic compound. Let’s break down its structure:
- The core of the molecule consists of two thiazolidine rings, each containing a thioxo (sulfur) group.
- The central linker between the two rings is a butanamide group.
- The compound features an ethoxyphenyl group attached to one of the thiazolidine rings.
Métodos De Preparación
Industrial Production: Industrial-scale production methods are proprietary and closely guarded by manufacturers. it likely involves optimized processes to achieve high yields and purity.
Análisis De Reacciones Químicas
Reactivity:
Oxidation: The compound may undergo oxidation reactions, potentially affecting the thiazolidine rings or the ethoxyphenyl group.
Reduction: Reduction reactions could modify the thioxo groups or the amide functionality.
Substitution: Substitution reactions may occur at various positions, leading to structural variations.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications. For example:
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles (e.g., amines, thiols) and appropriate catalysts.
Major Products: The major products of these reactions would involve variations in the thiazolidine rings, the ethoxyphenyl group, or both.
Aplicaciones Científicas De Investigación
This compound finds applications in various fields:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemistry: Used as a building block in organic synthesis.
Industry: May have applications in materials science or catalysis.
Mecanismo De Acción
The precise mechanism of action remains elusive. researchers speculate that it interacts with specific molecular targets or pathways, potentially modulating cellular processes.
Comparación Con Compuestos Similares
: No specific source found for this compound. Information based on general knowledge of organic chemistry and thiazolidine derivatives.
Propiedades
Fórmula molecular |
C30H32N4O6S4 |
|---|---|
Peso molecular |
672.9 g/mol |
Nombre IUPAC |
4-[(5E)-5-[3-[4-(4-ethoxyanilino)-4-oxobutyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-ethoxyphenyl)butanamide |
InChI |
InChI=1S/C30H32N4O6S4/c1-3-39-21-13-9-19(10-14-21)31-23(35)7-5-17-33-27(37)25(43-29(33)41)26-28(38)34(30(42)44-26)18-6-8-24(36)32-20-11-15-22(16-12-20)40-4-2/h9-16H,3-8,17-18H2,1-2H3,(H,31,35)(H,32,36)/b26-25+ |
Clave InChI |
GXTROWYOZMFZLB-OCEACIFDSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)NC(=O)CCCN2C(=O)/C(=C\3/C(=O)N(C(=S)S3)CCCC(=O)NC4=CC=C(C=C4)OCC)/SC2=S |
SMILES canónico |
CCOC1=CC=C(C=C1)NC(=O)CCCN2C(=O)C(=C3C(=O)N(C(=S)S3)CCCC(=O)NC4=CC=C(C=C4)OCC)SC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(E)-(2-(4-Chlorophenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B12029823.png)

![3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid](/img/structure/B12029845.png)
methylidene}-1-[2-(dimethylamino)ethyl]-5-(pyridin-4-yl)pyrrolidine-2,3-dione](/img/structure/B12029847.png)
![[1-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-ethoxybenzoate](/img/structure/B12029849.png)

![[2-methoxy-4-[(E)-[[2-(4-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12029873.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12029880.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12029885.png)

![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12029890.png)
![2-((5E)-5-{4-[(4-chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid](/img/structure/B12029898.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12029911.png)
